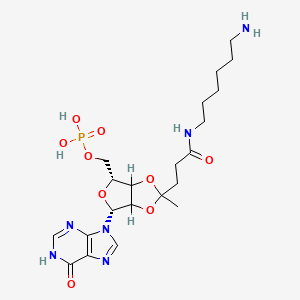
Ahxlvimp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Ahxlvimp involves multiple steps, starting with the preparation of the precursor molecules. The synthetic route typically includes the following steps:
Formation of the Levulinic Acid Amide: This step involves the reaction of levulinic acid with hexylamine to form the levulinic acid amide.
Acetal Formation: The next step is the formation of the acetal group by reacting the levulinic acid amide with inosine.
Phosphorylation: The final step involves the phosphorylation of the acetal group to form the monophosphate derivative.
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and purification systems to streamline the process.
Analyse Des Réactions Chimiques
Ahxlvimp undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. This can be achieved using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ahxlvimp has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can be used as a probe to investigate enzyme activities and metabolic pathways.
Medicine: In medicine, this compound has potential applications in drug development and therapeutic interventions. Its ability to interact with specific molecular targets makes it a candidate for the development of new treatments.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of Ahxlvimp involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activities. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Ahxlvimp can be compared with other similar compounds, such as:
Inosine Monophosphate (IMP): this compound is structurally related to inosine monophosphate, but with additional functional groups that confer unique properties.
Levulinic Acid Derivatives: Compounds derived from levulinic acid share some structural similarities with this compound, but differ in their specific functional groups and reactivity.
Hexylamine Derivatives: this compound contains a hexylamine moiety, making it comparable to other hexylamine derivatives in terms of chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
75204-35-2 |
|---|---|
Formule moléculaire |
C21H33N6O9P |
Poids moléculaire |
544.5 g/mol |
Nom IUPAC |
[(4R,6R)-2-[3-(6-aminohexylamino)-3-oxopropyl]-2-methyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C21H33N6O9P/c1-21(7-6-14(28)23-9-5-3-2-4-8-22)35-16-13(10-33-37(30,31)32)34-20(17(16)36-21)27-12-26-15-18(27)24-11-25-19(15)29/h11-13,16-17,20H,2-10,22H2,1H3,(H,23,28)(H,24,25,29)(H2,30,31,32)/t13-,16?,17?,20-,21?/m1/s1 |
Clé InChI |
CVBURHMMTROINS-HOHKOTIPSA-N |
SMILES isomérique |
CC1(OC2[C@H](O[C@H](C2O1)N3C=NC4=C3N=CNC4=O)COP(=O)(O)O)CCC(=O)NCCCCCCN |
SMILES canonique |
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CNC4=O)COP(=O)(O)O)CCC(=O)NCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















